This compound is classified as an organic chemical and is part of a broader category of isoquinoline derivatives, which are known for their diverse pharmacological properties. Isoquinolines are aromatic compounds that derive from the fusion of a benzene ring with a pyridine ring. Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been synthesized and characterized in various studies, highlighting its potential applications in medicinal chemistry and drug development.
The synthesis of Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate typically involves multiple steps, which may include:
The molecular structure of Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can be analyzed as follows:
The InChI Key for this compound is JPIPZKZQBDAPIA-UHFFFAOYSA-N, and its SMILES representation is CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)C)C. These structural representations provide insights into the connectivity of atoms within the molecule.
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate may participate in various chemical reactions typical of isoquinoline derivatives:
The physical and chemical properties of Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate include:
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2